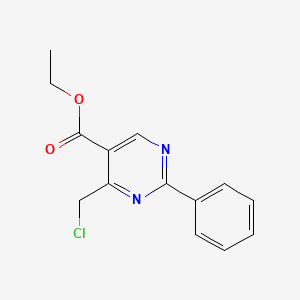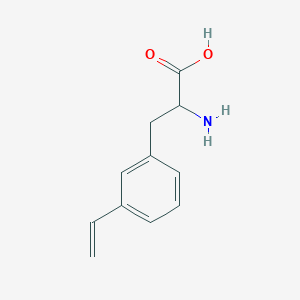
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane is an organosiloxane compound known for its unique chemical structure and properties. This compound is characterized by the presence of methacryloxy groups, hydroxypropoxy groups, and tetramethyldisiloxane units, making it a versatile material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane typically involves the reaction of tetramethyldisiloxane with glycidyl methacrylate in the presence of a catalyst. The reaction proceeds through the opening of the epoxide ring of glycidyl methacrylate by the siloxane, forming the desired product. The reaction conditions often include:
Catalyst: Typically, a Lewis acid such as boron trifluoride etherate.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents include toluene or xylene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient mixing, temperature control, and catalyst recovery.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane can undergo various chemical reactions, including:
Polymerization: The methacryloxy groups can participate in free radical polymerization, forming cross-linked polymer networks.
Hydrolysis: The hydroxypropoxy groups can undergo hydrolysis under acidic or basic conditions.
Substitution: The silicon atoms in the siloxane backbone can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are employed.
Substitution: Reagents like alkyl halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.
Hydrolysis: Silanols and other hydrolyzed products.
Substitution: Various substituted siloxanes depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of silicone-based polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials, contact lenses, and wound dressings.
Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesion and flexibility.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane involves its ability to form cross-linked networks through polymerization. The methacryloxy groups undergo free radical polymerization, creating a robust polymer matrix. The hydroxypropoxy groups enhance the hydrophilicity and adhesion properties, while the siloxane backbone provides flexibility and thermal stability.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane
- 1,3-Bis(3-acryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane
- 1,3-Bis(3-methacryloxy-2-hydroxypropyl)tetramethyldisiloxane
Uniqueness
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane is unique due to the presence of both methacryloxy and hydroxypropoxy groups, which provide a balance of hydrophilicity and reactivity. This makes it particularly suitable for applications requiring strong adhesion, flexibility, and biocompatibility.
Properties
Molecular Formula |
C24H46O9Si2 |
|---|---|
Molecular Weight |
534.8 g/mol |
IUPAC Name |
[2-hydroxy-3-[3-[[3-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O9Si2/c1-19(2)23(27)31-17-21(25)15-29-11-9-13-34(5,6)33-35(7,8)14-10-12-30-16-22(26)18-32-24(28)20(3)4/h21-22,25-26H,1,3,9-18H2,2,4-8H3 |
InChI Key |
IFPAGIODCZNPQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(COCCC[Si](C)(C)O[Si](C)(C)CCCOCC(COC(=O)C(=C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid](/img/structure/B12099840.png)

![(1aR)-1,1abeta,4,5,7,8,9,9abeta-Octahydro-3-hydroxy-1,1,2,5beta-tetramethyl-7-methylene-6H-cyclopropa[3,4]cyclohept[1,2-e]inden-6-one](/img/structure/B12099844.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12099848.png)

![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)



![Heptanoic acid, 7-[(aminoiminomethyl)amino]-](/img/structure/B12099889.png)

